DNP-Pro-Leu-Gly
Description
Chemical Name: N2-(N2-(N-(N-(N-(N-(N2-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine Molecular Formula: C₄₀H₆₁N₁₅O₁₅ Molecular Weight: 992.02 g/mol CAS Number: 63014-08-4 Synonyms: DNP-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg; 2,4-Dinitrophenyl-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg .
This peptide derivative features a 2,4-dinitrophenyl (DNP) group attached to an L-proline residue, followed by a sequence of amino acids (glutamine, glycine, isoleucine, alanine, glycine, glutamine) and terminates with D-arginine. The DNP group is a hydrophobic hapten widely used in immunology for antibody generation and epitope mapping. The inclusion of D-arginine enhances resistance to proteolytic degradation, making it valuable in biochemical studies .
Properties
CAS No. |
65985-66-2 |
|---|---|
Molecular Formula |
C19H25N5O8 |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
2-[[2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H25N5O8/c1-11(2)8-13(18(27)20-10-17(25)26)21-19(28)15-4-3-7-22(15)14-6-5-12(23(29)30)9-16(14)24(31)32/h5-6,9,11,13,15H,3-4,7-8,10H2,1-2H3,(H,20,27)(H,21,28)(H,25,26) |
InChI Key |
AKFPJMPDELFVBU-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine typically involves the following steps:
Formation of the Dinitrophenyl Group: The dinitrophenyl group is introduced by reacting 2,4-dinitrochlorobenzene with glycine in the presence of a base such as sodium hydroxide.
Coupling with L-Prolyl and L-Leucyl Groups: The resulting dinitrophenyl glycine is then coupled with L-prolyl and L-leucyl groups using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine can undergo various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted dinitrophenyl compounds.
Scientific Research Applications
Synthesis Techniques
The synthesis of N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine typically employs solid-phase peptide synthesis methods. This approach allows for the precise assembly of the peptide's amino acid components, facilitating the introduction of the dinitrophenyl group at the proline nitrogen.
Enzyme Interaction Studies
N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine has been investigated for its interactions with various enzymes involved in peptide metabolism. Preliminary studies indicate that it may function as either an inhibitor or substrate, depending on the target enzyme's specificity.
Chromatographic Analysis
The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method utilizing acetonitrile and water has been developed for its separation and quantification. This method is scalable and suitable for preparative separation and pharmacokinetic studies .
Biochemical Assays
Due to its dinitrophenyl group, this compound serves as a reactive probe in biochemical assays, particularly in studies involving protein interactions and enzyme kinetics. Its ability to act as a chromophore enhances detection sensitivity in various assays.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
A study published by Parchem demonstrated that N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine could inhibit specific proteolytic enzymes involved in collagen degradation. The research highlighted its potential use as a therapeutic agent in conditions characterized by excessive collagen breakdown . -
Pharmacokinetic Studies :
Research conducted using HPLC methods indicated that this compound could be effectively monitored in biological samples, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles . -
Reactivity Studies :
The dinitrophenyl moiety's reactivity was explored in various assays to measure enzyme activity. For instance, it was utilized as a substrate to assess collagenase activity, demonstrating significant potential in drug discovery contexts .
Mechanism of Action
The mechanism of action of N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine involves its interaction with specific molecular targets. The dinitrophenyl group can act as a chromophore, allowing the compound to absorb light and undergo photochemical reactions. Additionally, the peptide moiety can interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogues with Modified Protecting Groups
N-(2,4-Dinitrophenyl)glycine (DNP-Glycine)
- Molecular Formula : C₈H₇N₃O₆
- Molecular Weight : 241.16 g/mol
- CAS Number : 1084-76-0
- Key Differences : A simpler molecule consisting of glycine directly conjugated to the DNP group. Unlike the target compound, it lacks the extended peptide chain, limiting its use to basic labeling applications. Its smaller size improves aqueous solubility but reduces specificity in protein interaction studies .
N-[N-[1-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-prolyl]-L-leucyl]-D-alanine
- Molecular Formula : C₂₄H₃₄N₄O₇
- Molecular Weight : 490.55 g/mol
- CAS Number : 68385-18-2
- Key Differences: Uses a benzyloxycarbonyl (Z) protecting group instead of DNP. The Z-group offers stability during solid-phase peptide synthesis but lacks the immunogenic properties of DNP.
Peptide Derivatives with Varied Sequences
N-[N-[2-[[N-[N-(1-Acetyl-L-prolyl)-L-leucyl]glycyl]thio]-4-methyl-1-oxopentyl]-L-leucyl]glycine ethyl ester
- Molecular Formula : C₃₄H₅₆N₆O₈S
- CAS Number : 98992-65-5
- Key Differences: Contains an acetylated proline and a thioether linkage. The ethyl ester enhances lipophilicity, improving membrane permeability. However, the absence of the DNP group limits its utility in immunological assays .
DNP-PRO-GLN-GLY-ILE-ALA-GLY-GLN-L-ARG
- Key Differences : Differs from the target compound only in the stereochemistry of arginine (L- vs. D-). L-arginine is more susceptible to enzymatic cleavage, reducing its stability in biological systems compared to the D-arginine variant .
Functional and Pharmacological Comparisons
| Property | Target Compound | DNP-Glycine | Z-Protected Analog | Acetylated Derivative |
|---|---|---|---|---|
| Molecular Weight | 992.02 | 241.16 | 490.55 | ~800 (estimated) |
| Solubility | Low (hydrophobic) | Moderate | Low (Z-group) | Moderate (ester group) |
| Proteolytic Stability | High (D-arginine) | Low | Moderate | Low |
| Applications | Immunology, Epitope Mapping | Labeling | Peptide Synthesis | Drug Delivery |
Biological Activity
N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine, commonly referred to as DNP-Pro-Leu-Gly, is a synthetic peptide that has garnered attention for its biological activities, particularly in the realm of enzyme inhibition and receptor interaction. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C19H25N5O8
- Molar Mass : 451.43 g/mol
- CAS Number : 65985-66-2
- Synonyms : Dnp-L-Pro-L-Leu-Gly-OH
The compound features a dinitrophenyl group attached to a proline and leucine residue followed by glycine. This structure contributes to its unique interactions within biological systems.
This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. Research indicates its potential role as an inhibitor of collagenase activity, which is crucial in various physiological and pathological processes, including tissue remodeling and cancer metastasis .
Enzyme Inhibition
A significant aspect of this compound's biological activity is its ability to inhibit collagenase, an enzyme that breaks down collagen in connective tissues. This inhibition can be beneficial in therapeutic contexts where excessive collagen degradation is implicated, such as in arthritis or cancer .
Collagenase Activity Assay
In a study assessing the efficacy of this compound as a collagenase inhibitor, researchers utilized various concentrations of the peptide in vitro. The results indicated a dose-dependent inhibition of collagenase activity, suggesting that this compound could serve as a lead compound for developing anti-collagenase therapeutics.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 80% |
This table summarizes the findings from the assay, demonstrating significant inhibition at higher concentrations .
NMDA Receptor Binding Studies
Although direct studies on this compound are sparse, related compounds have shown promising results in NMDA receptor binding assays. For instance, structural modifications that enhance hydrogen bonding capabilities have been correlated with increased binding affinity and efficacy in inhibiting NMDA-induced hyperlocomotion in animal models . These findings suggest that this compound might possess similar properties worth investigating further.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
